molecular formula C13H13NO B8379818 2-Methyl-5-(3-pyridyl)-anisole

2-Methyl-5-(3-pyridyl)-anisole

Cat. No.: B8379818
M. Wt: 199.25 g/mol
InChI Key: KXDJRUNQAKOAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(3-pyridyl)-anisole is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)pyridine

InChI

InChI=1S/C13H13NO/c1-10-5-6-11(8-13(10)15-2)12-4-3-7-14-9-12/h3-9H,1-2H3

InChI Key

KXDJRUNQAKOAEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-iodo-2-methyl anisole (9.60 g, 38.70 mmol) and diethyl-(3-pyridyl)borane (5.70 g, 38.70 mmol) were dissolved in 60 mL tetrahydrofuran in a 250 mL round bottom flask equipped with a magnetic stirrer. Sodium carbonate (8.20 g, 77.40 mmol) and 30 mL water were added followed by tetrakis(triphenylphosphine)palladium(0) (0.90 g, 0.77 mmol) and 15 mL ethanol. The mixture was heated at reflux for 24 h under nitrogen then cooled to ambient temperature. The mixture was diluted with 200 mL water and extracted with diethyl ether (2×200 mL). The organic phases were combined and extracted with 1N HCl (3×150 mL). The acidic extractions were combined and made basic with 5N aqueous sodium hydroxide. This basic layer was extracted with diethyl ether (3×150 mL) and the extracts were combined and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 7.71 g (99%) of 2-methyl-5-(3-pyridyl)-anisole as a brown oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five

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